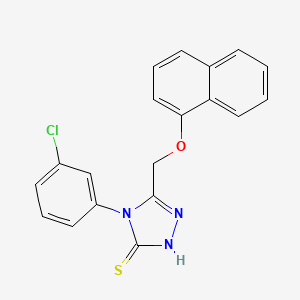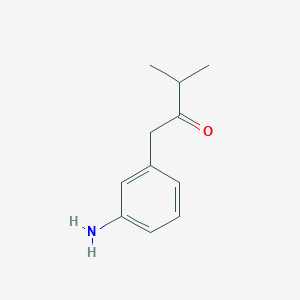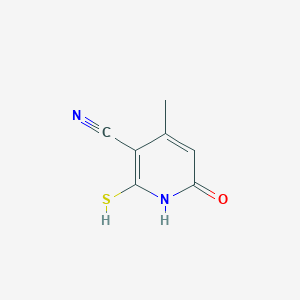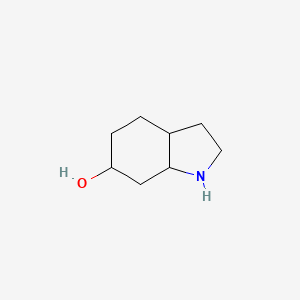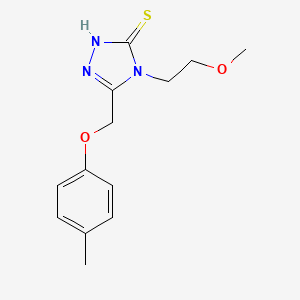
4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-メトキシエチル)-5-((p-トリルオキシ)メチル)-4H-1,2,4-トリアゾール-3-チオールは、トリアゾール誘導体のクラスに属する化学化合物です。トリアゾールは、3つの窒素原子を含む5員環複素環式化合物です。この特定の化合物は、トリアゾール環に結合したメトキシエチル基、p-トリルオキシ基、チオール基を含むユニークな構造で特徴付けられます。
準備方法
合成経路と反応条件
4-(2-メトキシエチル)-5-((p-トリルオキシ)メチル)-4H-1,2,4-トリアゾール-3-チオールの合成は、通常、容易に入手可能な出発物質から始めて、複数のステップを伴います。一般的な合成経路には、次のステップが含まれます。
トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体と二硫化炭素を含む環化反応によって形成することができます。
メトキシエチル基の導入: メトキシエチル基は、2-メトキシエチルクロリドを用いたアルキル化反応によって導入することができます。
p-トリルオキシ基の付加: p-トリルオキシ基は、p-トリルアルコールと適切な活性化剤を用いたエーテル化反応によって付加することができます。
チオール基の導入: チオール基は、チオ尿素または類似の試薬を用いたチオール化反応によって導入することができます。
工業生産方法
この化合物の工業生産方法には、より高い収率と純度を実現するために、上記の合成経路の最適化が含まれる場合があります。これには、高度な触媒、最適化された反応条件、および連続フローリアクターの使用が含まれ、効率とスケーラビリティが向上します。
化学反応の分析
反応の種類
4-(2-メトキシエチル)-5-((p-トリルオキシ)メチル)-4H-1,2,4-トリアゾール-3-チオールは、さまざまな種類の化学反応を起こし、これには以下が含まれます。
酸化: チオール基は、酸化されてジスルフィドまたはスルホン酸を形成することができます。
還元: トリアゾール環は、特定の条件下で還元反応を受けることができます。
置換: メトキシエチル基とp-トリルオキシ基は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、過マンガン酸カリウム、硝酸などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用できます。
置換: アミン、チオール、ハロゲン化物などの求核剤を置換反応で使用できます。
形成される主な生成物
酸化: ジスルフィド、スルホン酸
還元: 還元されたトリアゾール誘導体
置換: さまざまな置換トリアゾール誘導体
科学研究への応用
4-(2-メトキシエチル)-5-((p-トリルオキシ)メチル)-4H-1,2,4-トリアゾール-3-チオールは、以下を含む幅広い科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学における配位子として使用されます。
生物学: 生物学的標的と相互作用する能力のために、抗菌剤および抗真菌剤としての可能性について調査されています。
医学: 抗がん剤として、および感染症の治療における潜在的な治療的用途について探求されています。
産業: そのユニークな化学的特性により、ポリマーやコーティングなどの新素材の開発に役立っています。
科学的研究の応用
4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
4-(2-メトキシエチル)-5-((p-トリルオキシ)メチル)-4H-1,2,4-トリアゾール-3-チオールの作用機序は、特定の分子標的および経路との相互作用を伴います。チオール基は、タンパク質中のシステイン残基と共有結合を形成し、酵素活性を阻害することができます。トリアゾール環は、核酸やタンパク質と相互作用して、その正常な機能を阻害することができます。これらの相互作用は、化合物の生物活性と潜在的な治療効果に寄与しています。
類似の化合物との比較
類似の化合物
4-(2-メトキシエチル)-5-((p-トリルオキシ)メチル)-4H-1,2,4-トリアゾール-3-オン: チオール基ではなくカルボニル基を持つ類似の構造。
4-(2-メトキシエチル)-5-((p-トリルオキシ)メチル)-4H-1,2,4-トリアゾール-3-アミン: チオール基ではなくアミン基を持つ類似の構造。
4-(2-メトキシエチル)-5-((p-トリルオキシ)メチル)-4H-1,2,4-トリアゾール-3-カルボン酸: チオール基ではなくカルボン酸基を持つ類似の構造。
独自性
4-(2-メトキシエチル)-5-((p-トリルオキシ)メチル)-4H-1,2,4-トリアゾール-3-チオールの独自性は、その官能基の組み合わせにあり、これは独特の化学反応性と生物活性を付与します。チオール基の存在は、タンパク質との共有結合相互作用を可能にする一方、トリアゾール環は安定性とさまざまな化学修飾の可能性を提供します。
類似化合物との比較
Similar Compounds
4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-one: Similar structure but with a carbonyl group instead of a thiol group.
4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-amine: Similar structure but with an amine group instead of a thiol group.
4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a thiol group.
Uniqueness
The uniqueness of 4-(2-Methoxyethyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiol group allows for covalent interactions with proteins, while the triazole ring provides stability and the potential for diverse chemical modifications.
特性
分子式 |
C13H17N3O2S |
|---|---|
分子量 |
279.36 g/mol |
IUPAC名 |
4-(2-methoxyethyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H17N3O2S/c1-10-3-5-11(6-4-10)18-9-12-14-15-13(19)16(12)7-8-17-2/h3-6H,7-9H2,1-2H3,(H,15,19) |
InChIキー |
XPSQVGWSLVVDJA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OCC2=NNC(=S)N2CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




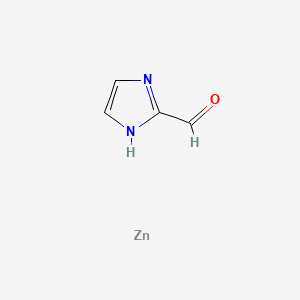
![1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11764433.png)
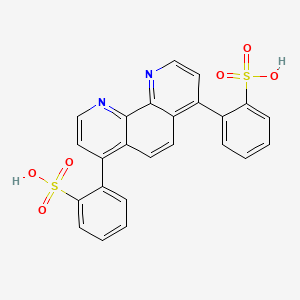
![4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine](/img/structure/B11764440.png)

![4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B11764452.png)
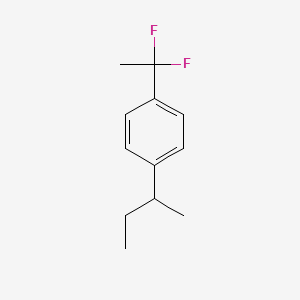
![(Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine](/img/structure/B11764487.png)
